molecular formula C18H14N6O3 B10975093 2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10975093
M. Wt: 362.3 g/mol
InChI Key: IENMKBUBBTWRNM-UHFFFAOYSA-N
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Description

2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, which are known for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting CDK2, which is crucial for cell cycle regulation.

    Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDK2 and induce apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic and theranostic systems

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .

Properties

Molecular Formula

C18H14N6O3

Molecular Weight

362.3 g/mol

IUPAC Name

4-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H14N6O3/c1-25-13-4-2-3-5-14(13)26-9-11-6-7-15(27-11)17-21-18-12-8-20-22-16(12)19-10-24(18)23-17/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

IENMKBUBBTWRNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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